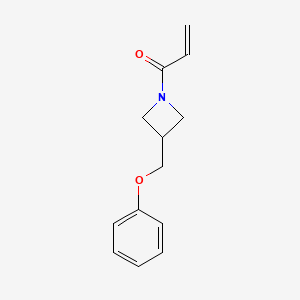
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one, also known as PMAPO, is an organic compound that has been studied for its potential applications in scientific research. PMAPO is a highly reactive molecule that has been shown to have unique properties that make it a useful tool for studying various biological processes. In
Scientific Research Applications
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been studied for its potential applications in various scientific research fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to have potential applications in the field of materials science, specifically in the development of new polymers and coatings.
Mechanism Of Action
The mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is not fully understood, but it is believed to involve the formation of reactive oxygen species. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to undergo oxidation in the presence of oxygen, resulting in the formation of a highly reactive intermediate. This intermediate is believed to react with cellular components, leading to changes in cellular function and ultimately cell death.
Biochemical And Physiological Effects
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is its high reactivity, which makes it a useful tool for studying various biological processes. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is readily available and relatively easy to synthesize, making it a cost-effective compound for scientific research. However, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is highly reactive and can be difficult to handle, requiring specialized equipment and precautions. Additionally, the mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one is not fully understood, which may limit its potential applications in certain research fields.
Future Directions
There are many potential future directions for research involving 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one. One area of research could focus on further elucidating the mechanism of action of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one, which could lead to the development of more targeted therapies for various diseases. Additionally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one could be further studied for its potential applications in the field of materials science, specifically in the development of new polymers and coatings. Finally, 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one could be studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells, which could lead to the development of new imaging techniques for studying cellular function.
Synthesis Methods
The synthesis of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one involves the reaction of 3-phenoxymethylazetidine with propenone in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one. This reaction has been optimized for high yield and purity, making 1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one a readily available compound for scientific research.
properties
IUPAC Name |
1-[3-(phenoxymethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-8-11(9-14)10-16-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOOEAZSVREEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxymethylazetidine-1-yl)-2-propene-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

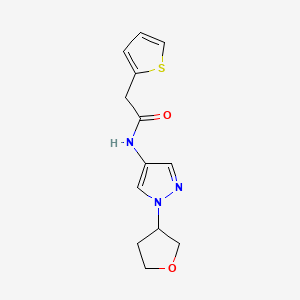
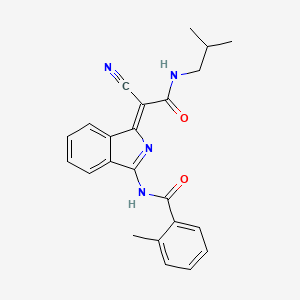
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
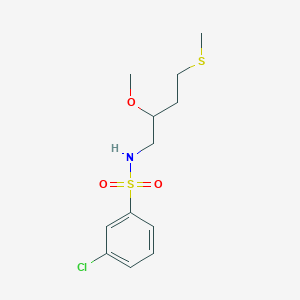
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2744850.png)
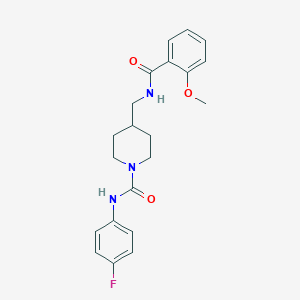
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
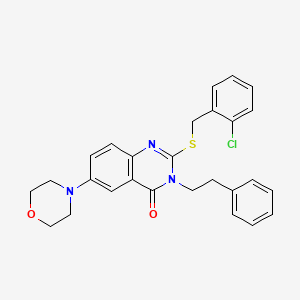
![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)
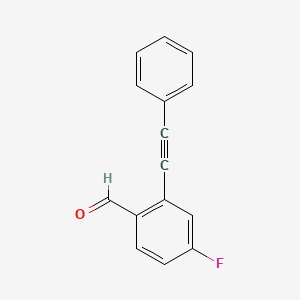
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)
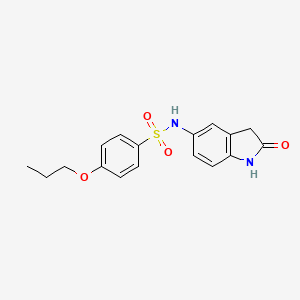
![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)